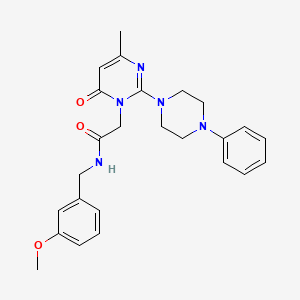
N-(3-methoxybenzyl)-2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
- IUPAC Name : N-(3-methoxybenzyl)-2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)acetamide
The compound features a pyrimidine core substituted with a piperazine moiety, which is known for its diverse pharmacological properties.
Anticancer Activity
Pyrimidine derivatives are often investigated for their anticancer properties. The presence of the piperazine ring in this compound suggests potential interactions with various cellular targets involved in cancer proliferation and survival. Studies on structurally related compounds indicate that they may inhibit key enzymes involved in tumor growth, such as cyclin-dependent kinases (CDKs) .
Neuropharmacological Effects
The piperazine component is also known for its neuropharmacological effects. Compounds containing piperazine have been shown to exhibit anxiolytic and antidepressant-like activities in animal models. The specific influence of this compound on neurotransmitter systems remains to be fully elucidated but warrants further investigation due to the structural implications of its piperazine and pyrimidine components.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 0.004 | |
| Compound B | Antifungal | 0.006 | |
| Compound C | Anticancer | IC50 5 µM | |
| N-(3-methoxybenzyl)-... | TBD | TBD | TBD |
Table 2: Structure Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Increases lipophilicity |
| Piperazine ring | Enhances receptor binding |
| Methyl group at position 4 | Modulates potency |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of pyrimidine derivatives, several compounds were tested against common pathogens. The results indicated that compounds with similar structures to N-(3-methoxybenzyl)-... exhibited lower Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperazine or pyrimidine moieties could enhance activity .
Case Study 2: Cancer Cell Line Studies
Research involving cancer cell lines has shown that certain pyrimidine derivatives can induce apoptosis in malignant cells. The compound's ability to interact with DNA synthesis pathways was highlighted, indicating potential as an anticancer agent . Further studies are needed to explore the specific mechanisms by which N-(3-methoxybenzyl)-... exerts its effects.
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-19-15-24(32)30(18-23(31)26-17-20-7-6-10-22(16-20)33-2)25(27-19)29-13-11-28(12-14-29)21-8-4-3-5-9-21/h3-10,15-16H,11-14,17-18H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGKWBRZASVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCN(CC2)C3=CC=CC=C3)CC(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













